molecular formula C16H21NO B14286996 1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one CAS No. 138403-72-2

1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one

Cat. No.: B14286996
CAS No.: 138403-72-2
M. Wt: 243.34 g/mol
InChI Key: DVKCCQJHGDIGMV-UHFFFAOYSA-N
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Description

1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one is a heterocyclic compound that features a benzyl group attached to a hexahydroazecinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a benzylamine derivative with a suitable cyclic ketone under acidic or basic conditions to form the hexahydroazecinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-pressure conditions, or catalytic processes to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl ketones, while reduction could produce benzyl alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3,4,5,6-tetrahydroazepin-2(1H)-one: A structurally related compound with a similar ring system but fewer hydrogen atoms.

    1-Benzyl-3,4,7,8-tetrahydroazocin-2(1H)-one: Another related compound with a different ring size.

Uniqueness

1-Benzyl-3,4,7,8,9,10-hexahydroazecin-2(1H)-one is unique due to its specific ring structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

138403-72-2

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

1-benzyl-2,3,4,5,8,9-hexahydroazecin-10-one

InChI

InChI=1S/C16H21NO/c18-16-12-8-3-1-2-4-9-13-17(16)14-15-10-6-5-7-11-15/h1,3,5-7,10-11H,2,4,8-9,12-14H2

InChI Key

DVKCCQJHGDIGMV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)CCC=CC1)CC2=CC=CC=C2

Origin of Product

United States

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